molecular formula C8H16N2O B1350805 2-Cyclohexylacetohydrazide CAS No. 27563-60-6

2-Cyclohexylacetohydrazide

Cat. No.: B1350805
CAS No.: 27563-60-6
M. Wt: 156.23 g/mol
InChI Key: JFBXNQGAIGCUKF-UHFFFAOYSA-N
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Description

2-Cyclohexylacetohydrazide (CAS: 27563-60-6) is an organic compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.22 g/mol . Structurally, it consists of a cyclohexyl group attached to an acetohydrazide backbone. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of hydrazones and acylhydrazones, which are intermediates in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-cyclohexylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXNQGAIGCUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396850
Record name 2-cyclohexylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27563-60-6
Record name 2-cyclohexylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylacetohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylacetohydrazide can be synthesized through the reaction of cyclohexaneacetic acid with hydrazine hydrate. The reaction typically involves the following steps:

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and hydrazinolysis steps, with optimization for yield and purity. Industrial reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylacetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclohexylacetohydrazide involves its interaction with specific molecular targets and pathways. As a hydrazide, it can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. This reactivity is exploited in the synthesis of heterocyclic compounds and other complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-cyclohexylacetohydrazide with analogous hydrazides, highlighting key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C)
This compound 27563-60-6 C₈H₁₆N₂O 156.22 Cyclohexyl group, acetohydrazide core Not reported
Valeric acid hydrazide 38291-82-6 C₅H₁₂N₂O 116.16 Linear pentyl chain Not reported
Butyrohydrazide 3538-65-6 C₄H₁₀N₂O 102.14 Linear butyl chain 98–100
Cyclopentanecarbothiohydrazide Not provided C₆H₁₂N₂S 144.24 Cyclopentane ring, thiocarbonyl group Not reported
Cyclohexylhydrazine hydrochloride 24214-73-1 C₆H₁₄ClN₂ 150.65 Cyclohexyl group, hydrazine hydrochloride 110–114

Key Observations :

  • Cyclohexyl vs. Linear Alkyl Chains: The cyclohexyl group in this compound imparts higher lipophilicity compared to linear-chain hydrazides like valeric acid hydrazide or butyrohydrazide.
  • Thiocarbonyl vs. Carbonyl : Cyclopentanecarbothiohydrazide replaces the carbonyl oxygen with sulfur, altering electronic properties and reactivity .

Biological Activity

2-Cyclohexylacetohydrazide, a hydrazide derivative, has garnered attention for its potential biological activities. This compound is characterized by its cyclohexyl group attached to an acetohydrazide moiety, which may contribute to its pharmacological properties. Research into its biological activity encompasses various aspects, including anti-inflammatory effects, neuroprotective properties, and potential applications in treating different diseases.

  • Chemical Formula : C8_{8}H14_{14}N2_{2}O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 27563-60-6

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate the immune response by inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

  • Mechanism of Action : The compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By reducing NF-κB activity, it decreases the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases. The compound has been evaluated in models of oxidative stress and neuroinflammation.

  • Case Study Findings : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

Activity Effect Mechanism
Anti-inflammatoryInhibition of cytokinesNF-κB pathway inhibition
NeuroprotectiveImproved cognitive functionReduction of oxidative stress and inflammation

Detailed Research Findings

  • Study on Anti-inflammatory Effects :
    • Conducted on murine macrophage cell lines.
    • Resulted in a significant decrease in TNF-alpha production upon treatment with varying concentrations of this compound.
  • Neuroprotection Study :
    • Utilized a transgenic mouse model for Alzheimer's.
    • Observations showed that administration of the compound led to a 40% reduction in amyloid plaques compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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